
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholine group, and a phenyl group. It is often used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester typically involves multiple steps. One common method involves the formation of the acid chloride from 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, followed by reaction with the appropriate morpholine derivative . The reaction conditions often require the use of specific reagents and solvents to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester stands out due to its unique combination of functional groups. Similar compounds include:
1H-Pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole ring but differ in the substituents attached to the ring.
Morpholine derivatives: These compounds contain the morpholine group but may lack the pyrazole ring or phenyl group.
Phenyl-substituted pyrazoles: These compounds have a phenyl group attached to the pyrazole ring but may not include the morpholine group.
The uniqueness of this compound lies in its ability to combine these functional groups into a single molecule, providing a versatile platform for various chemical and biological applications.
Propriétés
Numéro CAS |
61323-09-9 |
|---|---|
Formule moléculaire |
C16H19N3O3 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
ethyl 4-morpholin-4-yl-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-16(20)15-14(18-8-10-21-11-9-18)12-19(17-15)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
Clé InChI |
MBUAFLFXDYFMGR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C=C1N2CCOCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Hexyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14589626.png)
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
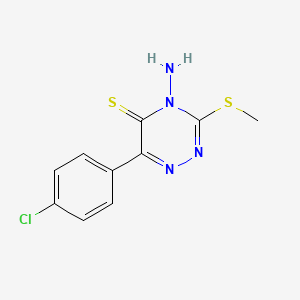
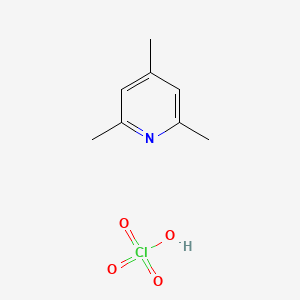
![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)

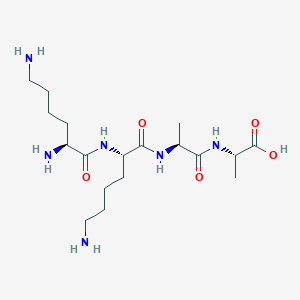

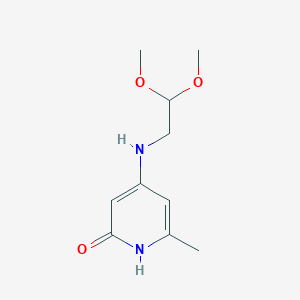
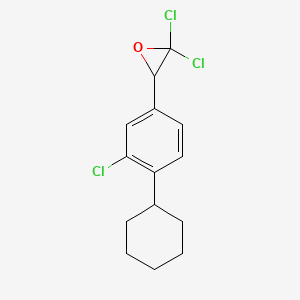
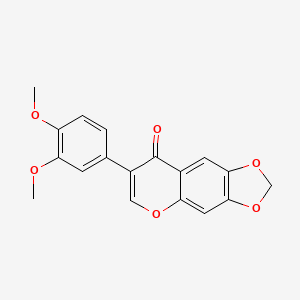
propanedioate](/img/structure/B14589698.png)
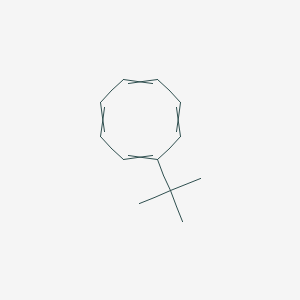
![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
